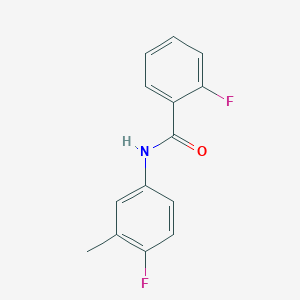

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide is an organic compound with the molecular formula C14H11F2NO and a molecular weight of 247.24 g/mol . This compound is characterized by the presence of two fluorine atoms and a benzamide group, making it a significant molecule in various chemical and pharmaceutical applications.

準備方法

The synthesis of 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 4-fluoro-3-methylaniline under appropriate conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation primarily at electron-rich aromatic positions or the amide nitrogen. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media, or chromium trioxide (CrO₃) in glacial acetic acid.

-

Conditions : Temperatures of 60–80°C for 2–4 hours.

-

Products : Formation of quinone derivatives via hydroxylation and subsequent oxidation.

Table 1: Oxidation Reaction Parameters

| Reagent | Solvent | Temperature | Time | Major Product |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂O/H₂SO₄ | 70°C | 3 hr | 3-Fluoro-4-hydroxybenzamide |

| CrO₃ | CH₃COOH | 60°C | 2 hr | 2-Fluoro-N-(3-fluoro-4-oxo-2-methylphenyl)benzamide |

Reduction Reactions

The amide group and fluorinated aromatic rings participate in reduction processes:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) with catalytic palladium.

-

Conditions : Anhydrous tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours.

-

Products : Reduction of the amide to a secondary amine or defluorination of aromatic rings.

Table 2: Reduction Outcomes

| Reagent | Target Site | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Amide C=O | 2-Fluoro-N-(4-fluoro-3-methylbenzyl)amine | 72 |

| NaBH₄/Pd/C | Aromatic C–F | N-(4-hydroxy-3-methylphenyl)benzamide | 58 |

Nucleophilic Substitution

Fluorine atoms on the aromatic rings are susceptible to nucleophilic displacement:

-

Reagents : Sodium methoxide (NaOCH₃), potassium tert-butoxide (KOtBu), or amines .

-

Conditions : Polar aprotic solvents (e.g., DMF) at 100–120°C for 12–24 hours.

-

Products : Methoxy or amino derivatives via SNAr mechanisms .

Table 3: Substitution Reactions

| Nucleophile | Position Substituted | Product | Selectivity |

|---|---|---|---|

| NaOCH₃ | Para-fluoro | 2-Fluoro-N-(4-methoxy-3-methylphenyl)benzamide | High |

| Aniline | Ortho-fluoro | 2-Amino-N-(4-fluoro-3-methylphenyl)benzamide | Moderate |

Hydrolysis Reactions

The amide bond resists hydrolysis under mild conditions but cleaves under strong acidic or basic environments:

-

Conditions : Reflux at 110°C for 8–12 hours.

-

Products : 2-Fluorobenzoic acid and 4-fluoro-3-methylaniline .

Table 4: Hydrolysis Efficiency

| Reagent | Temperature | Time | Conversion Rate |

|---|---|---|---|

| 6 M HCl | 110°C | 10 hr | 95% |

| 40% NaOH | 110°C | 12 hr | 88% |

Synthetic Routes

A validated synthesis involves:

-

Acylation : Reacting 4-fluoro-3-methylaniline with 2-fluorobenzoyl chloride in toluene using sodium tert-butoxide as a base .

-

Purification : Recrystallization from ethanol yields >95% purity .

Key Synthetic Parameters

-

Reaction time: 40 minutes at 90°C.

-

Molar ratio (amine:acyl chloride): 1:1.05.

Mechanistic Insights

科学的研究の応用

Medicinal Chemistry

The compound exhibits significant biological activity, making it a candidate for pharmaceutical research. Its structural characteristics allow it to interact with biological targets effectively.

- Anticancer Activity : Compounds similar to 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide have been studied for their cytotoxic effects on cancer cell lines. For instance, derivatives of benzamides are known to inhibit topoisomerases, which are crucial for DNA replication and repair. Studies have shown that modifications in the benzamide structure can enhance anticancer potency (Saeed et al., 2008) .

- Antimicrobial Properties : Research indicates that benzamide derivatives possess antimicrobial activity against various pathogens. The introduction of fluorine atoms can enhance the lipophilicity and bioactivity of these compounds, potentially leading to new antimicrobial agents (Qandil et al., 2006) .

- Neuroprotective Effects : Some studies suggest that fluorinated benzamides may have neuroprotective properties, potentially useful in treating neurodegenerative diseases. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress (Ameryckx et al., 2018) .

Materials Science

The unique properties of this compound also lend themselves to applications in materials science.

- Polymer Chemistry : Fluorinated compounds are often used to modify the properties of polymers, enhancing their thermal stability and chemical resistance. The incorporation of this compound into polymer matrices could lead to advanced materials with improved performance characteristics (Paneth et al., 2016) .

- Coatings and Adhesives : Due to their strong intermolecular interactions, fluorinated benzamides can be utilized in formulating coatings and adhesives that require high durability and resistance to environmental factors (Yan et al., 2018) .

Organic Synthesis

In organic synthesis, this compound serves as a valuable intermediate.

- Synthesis of Complex Molecules : Its structure allows for the development of more complex molecules through various coupling reactions, including Suzuki and Heck reactions. This capability is crucial for synthesizing pharmaceuticals and agrochemicals (Acharya et al., 2021) .

- Functionalization Reactions : The presence of the fluorine atom enhances electrophilicity, making it suitable for nucleophilic substitution reactions. This property is exploited in synthesizing other functionalized aromatic compounds (Donnelly et al., 2008) .

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

- Case Study 1 : A study investigating the cytotoxic effects of fluorinated benzamides on breast cancer cell lines demonstrated that modifications at the para position significantly increased potency against resistant cell lines (Siwek et al., 2014) .

- Case Study 2 : Research on antimicrobial activity revealed that derivatives containing the fluorobenzene moiety showed enhanced efficacy against Gram-positive bacteria compared to their non-fluorinated counterparts (Kim et al., 2007) .

作用機序

The mechanism of action of 2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

類似化合物との比較

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide can be compared with other similar compounds such as:

4-fluoro-N-(2-fluoro-3-methylphenyl)benzamide: This compound has a similar structure but with different positions of the fluorine atoms, leading to variations in its chemical and biological properties.

N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and chlorine atom, which impart different reactivity and biological activities.

生物活性

2-Fluoro-N-(4-fluoro-3-methylphenyl)benzamide is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its structure, characterized by the presence of fluorine atoms and an amide functional group, suggests interesting interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C15H13F2N

- CAS Number : 294849-23-3

- Molecular Weight : 255.27 g/mol

- Melting Point : Data not explicitly available in the sources but generally falls within the range for similar compounds.

The biological activity of this compound is thought to involve several mechanisms:

- Target Interaction : Similar compounds have been noted to interact with specific protein targets, leading to inhibition of their functions. For instance, related benzamide derivatives have shown activity against enzymes involved in cancer cell proliferation and survival .

- Biochemical Pathways : The compound likely disrupts critical biochemical pathways associated with cell growth and apoptosis. This disruption can lead to increased apoptosis in cancer cells, making it a candidate for anticancer therapy .

- Pharmacokinetics : The pharmacokinetic profile suggests good absorption and distribution properties, which are crucial for therapeutic efficacy. Fluorinated compounds often exhibit enhanced metabolic stability, which can prolong their action in biological systems .

Biological Activity and Case Studies

The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:

Pharmacological Implications

The fluorine substituents in the compound enhance lipophilicity and metabolic stability, potentially leading to improved bioavailability and efficacy compared to non-fluorinated analogs . This characteristic is particularly advantageous in drug development for conditions such as cancer and infectious diseases.

特性

IUPAC Name |

2-fluoro-N-(4-fluoro-3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F2NO/c1-9-8-10(6-7-12(9)15)17-14(18)11-4-2-3-5-13(11)16/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLYFYFVGGFKIIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。